molecular formula C14H19NO4 B12586387 Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester CAS No. 313657-48-6

Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester

Cat. No.: B12586387
CAS No.: 313657-48-6
M. Wt: 265.30 g/mol
InChI Key: HBXQIZQYWNFDQF-UHFFFAOYSA-N
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Description

Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is a chemical compound with the molecular formula C₁₄H₁₉NO₄ and a molecular weight of 265.309 g/mol . This compound is known for its unique structure, which includes a phenoxy group and a carbamic acid ester. It has various applications in scientific research and industry due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester typically involves the reaction of 2-oxo-3-phenoxypropylamine with tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired ester. The process involves the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to maximize yield and purity. The use of high-purity reagents and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various esters or amides.

Scientific Research Applications

Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The phenoxy group and the ester moiety play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, (2-oxo-3-phenoxypropyl)-, methyl ester
  • Carbamic acid, (2-oxo-3-phenoxypropyl)-, ethyl ester
  • Carbamic acid, (2-oxo-3-phenoxypropyl)-, propyl ester

Uniqueness

Carbamic acid, (2-oxo-3-phenoxypropyl)-, 1,1-dimethylethyl ester is unique due to its specific ester group, which imparts distinct chemical properties. Compared to its analogs, it may exhibit different reactivity, stability, and biological activity. These differences make it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

313657-48-6

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-(2-oxo-3-phenoxypropyl)carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-9-11(16)10-18-12-7-5-4-6-8-12/h4-8H,9-10H2,1-3H3,(H,15,17)

InChI Key

HBXQIZQYWNFDQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)COC1=CC=CC=C1

Origin of Product

United States

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